1-(1H-benzimidazol-2-yl)propan-2-ol

Description

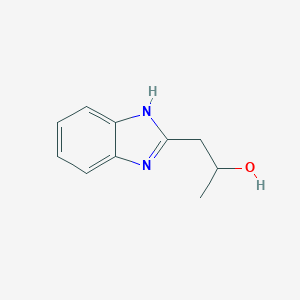

1-(1H-Benzimidazol-2-yl)propan-2-ol (C₁₀H₁₂N₂O) is a benzimidazole derivative featuring a hydroxyl group on the propan-2-yl chain. The hydroxyl group contributes to hydrogen bonding, influencing solubility and intermolecular interactions critical for biological activity .

Properties

CAS No. |

19275-89-9 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-(1H-benzimidazol-2-yl)propan-2-ol |

InChI |

InChI=1S/C10H12N2O/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10/h2-5,7,13H,6H2,1H3,(H,11,12) |

InChI Key |

SZRHHTDXMBPFEU-UHFFFAOYSA-N |

SMILES |

CC(CC1=NC2=CC=CC=C2N1)O |

Canonical SMILES |

CC(CC1=NC2=CC=CC=C2N1)O |

Synonyms |

1H-Benzimidazole-2-ethanol,alpha-methyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituted Alcohol Derivatives

1-[(1H-1,3-Benzodiazol-2-yl)amino]propan-2-ol (CAS 120161-07-1)

- Structure: C₁₀H₁₃N₃O, with an amino group replacing the hydroxyl.

2-(1H-1,3-Benzodiazol-2-yl)-2-methylpropan-1-ol (CAS 1083423-83-9)

- Structure : C₁₁H₁₄N₂O, featuring a methyl branch adjacent to the hydroxyl.

- Properties : Steric hindrance from the methyl group may reduce metabolic degradation, improving pharmacokinetic stability. Predicted pKa of 11.82 suggests moderate acidity .

1,3-Propanediol,1-(1H-benzimidazol-2-yl) (CAS 36663-34-0)

- Structure : C₁₀H₁₂N₂O₂, with two hydroxyl groups.

- Properties: Enhanced hydrophilicity and hydrogen bonding capacity compared to the monohydroxy target compound, likely improving aqueous solubility .

Ketone and Enone Derivatives

1-(1H-Benzimidazol-2-yl)propan-2-one (CAS 6635-14-9)

- Structure : C₁₀H₁₀N₂O, with a ketone replacing the hydroxyl.

- This compound may exhibit distinct reactivity in nucleophilic additions or reductions .

1-(1H-Benzimidazol-2-yl)-3-arylprop-2-en-1-ones (5a-f)

Short-Chain Analogues

1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol (Compound 10)

- Structure : C₉H₁₀N₂O, with a two-carbon chain.

- Synthesis : Prepared via literature methods using Na₂S₂O₅ in DMF .

- Properties : Reduced steric bulk compared to propan-2-ol derivatives may increase enzymatic accessibility, altering metabolic pathways .

1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (Compound 11)

Complex Derivatives with Pharmacological Activity

1-(1H-Benzimidazol-2-yl)-2-(4-hydrazinylphenyl)ethanone (BC)

- Structure : C₁₅H₁₃N₃O₂, incorporating a hydrazinylphenyl group.

- Synthesis: Refluxed with hydrazine and recrystallized in methanol .

- Activity : Demonstrated anti-inflammatory properties, likely due to the hydrazine moiety’s ability to scavenge free radicals .

1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one

Comparative Data Table

Key Findings and Implications

- Hydrogen Bonding : Alcohol derivatives (e.g., target compound) exhibit superior solubility and crystal packing due to hydroxyl-mediated hydrogen bonds, critical for drug formulation .

- Biological Activity: Enone and oxadiazole derivatives demonstrate enhanced anticancer activity, likely due to electronic and steric effects improving target binding .

- Metabolic Stability : Methyl-branched analogues (e.g., CAS 1083423-83-9) may offer improved pharmacokinetic profiles by resisting enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.